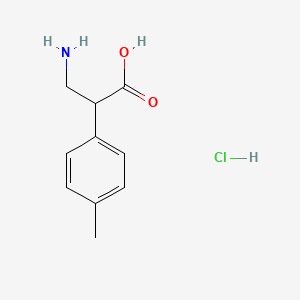![molecular formula C14H23NO4 B8053338 5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8053338.png)
5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.1.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[311]heptane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group attached to an amino group
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step organic synthesis process starting from bicyclo[3.1.1]heptane-1-carboxylic acid.
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
The amino group is then protected by reacting with Boc2O under aqueous conditions.
Industrial Production Methods:
Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
The process may involve continuous flow chemistry to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The Boc-protected amino group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid or amino group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives of the carboxylic acid or amino group.
Chemistry:
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
It serves as a protecting group for amino functionalities, which is crucial in multi-step synthetic routes.
Biology:
The compound can be used to study biological systems, particularly in the context of enzyme inhibition or as a probe in biochemical assays.
Medicine:
The Boc-protected amino group can be used to synthesize peptide-based drugs.
Industry:
Used in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through its functional groups, particularly the Boc-protected amino group and the carboxylic acid group. The Boc group protects the amino functionality, allowing for selective reactions at other sites on the molecule. The carboxylic acid group can participate in various chemical reactions, including esterification and amidation.
Molecular Targets and Pathways:
The compound can interact with enzymes and receptors, potentially modulating biological pathways.
The Boc group can be selectively removed under acidic conditions, allowing for the release of the free amino group, which can then interact with biological targets.
類似化合物との比較
Bicyclo[3.1.1]heptane-1-carboxylic acid: Similar structure but lacks the Boc-protected amino group.
5-((Boc-amino)methyl)bicyclo[3.1.1]heptane-1-carboxylic acid: Similar to the target compound but with a different protecting group.
5-((Tert-butoxycarbonyl)amino)methylbicyclo[3.1.1]heptane-1-carboxylic acid derivatives: Various derivatives with different substituents on the bicyclic structure.
Uniqueness:
The presence of the Boc-protected amino group makes this compound unique compared to similar structures without this protecting group.
The bicyclic structure provides a rigid framework that can influence the compound's reactivity and biological activity.
特性
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[3.1.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-13-5-4-6-14(7-13,8-13)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIGOBTUUPNOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(C1)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8053260.png)

![6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8053279.png)
![6-Bromo-7-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8053281.png)




![tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8053322.png)

![tert-Butyl N-[5-(hydroxymethyl)norpinan-1-yl]carbamate](/img/structure/B8053340.png)


